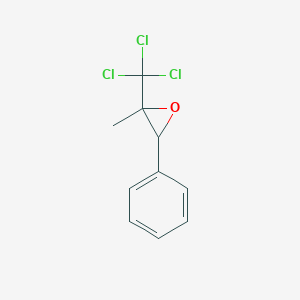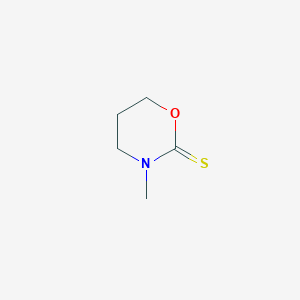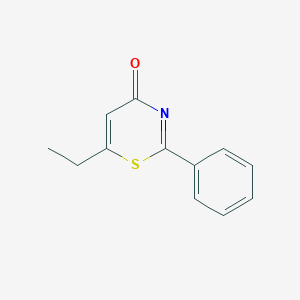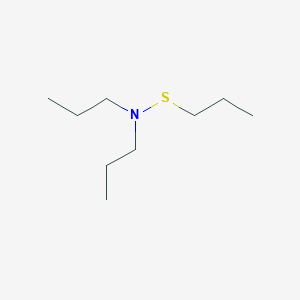
2-Methyl-3-phenyl-2-(trichloromethyl)oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-phenyl-2-(trichloromethyl)oxirane is an organic compound with the molecular formula C10H9Cl3O. It is a member of the oxirane family, which are three-membered cyclic ethers also known as epoxides. This compound is characterized by the presence of a trichloromethyl group, a phenyl group, and a methyl group attached to the oxirane ring. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-phenyl-2-(trichloromethyl)oxirane can be achieved through several methods. One common approach involves the reaction of 2-methyl-3-phenylpropene with trichloromethyl hypochlorite in the presence of a base. The reaction proceeds via the formation of a chloronium ion intermediate, which subsequently undergoes intramolecular cyclization to form the oxirane ring.
Another method involves the use of trichloromethyl carbenes generated from trichloromethyl chloroformate and a strong base. The carbene reacts with 2-methyl-3-phenylpropene to form the desired oxirane compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-3-phenyl-2-(trichloromethyl)oxirane undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to diols or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the trichloromethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: The major products include ketones and carboxylic acids.
Reduction: The major products are diols and alcohols.
Substitution: The products vary depending on the nucleophile used, resulting in a wide range of substituted derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-3-phenyl-2-(trichloromethyl)oxirane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used to study enzyme-catalyzed reactions involving epoxides. It serves as a model substrate for investigating the mechanisms of epoxide hydrolases.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds. Its unique structure may contribute to the development of new drugs.
Industry: It is used in the production of specialty chemicals, including polymers and resins. Its reactivity with various nucleophiles makes it useful in the modification of polymer properties.
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-phenyl-2-(trichloromethyl)oxirane involves the formation of reactive intermediates during its chemical reactions. For example, in nucleophilic substitution reactions, the trichloromethyl group can be displaced by a nucleophile, leading to the formation of a new carbon-nucleophile bond. The oxirane ring can also undergo ring-opening reactions, resulting in the formation of diols or other functionalized products.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-3-phenyl-2-(chloromethyl)oxirane
- 2-Methyl-3-phenyl-2-(bromomethyl)oxirane
- 2-Methyl-3-phenyl-2-(iodomethyl)oxirane
Uniqueness
2-Methyl-3-phenyl-2-(trichloromethyl)oxirane is unique due to the presence of the trichloromethyl group, which imparts distinct reactivity compared to other halomethyl-substituted oxiranes. The trichloromethyl group can participate in a variety of chemical reactions, including nucleophilic substitution and reduction, making this compound versatile in synthetic applications.
Propiedades
Número CAS |
88307-47-5 |
|---|---|
Fórmula molecular |
C10H9Cl3O |
Peso molecular |
251.5 g/mol |
Nombre IUPAC |
2-methyl-3-phenyl-2-(trichloromethyl)oxirane |
InChI |
InChI=1S/C10H9Cl3O/c1-9(10(11,12)13)8(14-9)7-5-3-2-4-6-7/h2-6,8H,1H3 |
Clave InChI |
XHUXGAWGYNHOAM-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(O1)C2=CC=CC=C2)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(N-Hydroxyethanimidoyl)phenyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14405563.png)

![2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyridin-3-ylcyclohex-2-en-1-one](/img/structure/B14405567.png)


![4-{[10-(1H-Imidazol-1-yl)decyl]oxy}aniline](/img/structure/B14405578.png)




![(Z)-(4-chlorophenyl)-[(4-chlorophenyl)hydrazinylidene]-oxidoazanium](/img/structure/B14405614.png)

![N-Benzyl-N-[(4-butylphenyl)methyl]-N'-(4-phenoxyphenyl)urea](/img/structure/B14405623.png)
